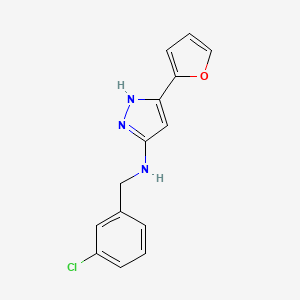
N-(3-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is a synthetic organic compound that features a chlorobenzyl group, a furyl group, and a pyrazolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the furyl group: This step involves the reaction of the pyrazole with a furan derivative under suitable conditions.
Attachment of the chlorobenzyl group: The final step involves the reaction of the intermediate with 3-chlorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group may yield furanones, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorobenzyl)-N-[3-(2-thienyl)-1H-pyrazol-5-yl]amine: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-chlorobenzyl)-N-[3-(2-pyridyl)-1H-pyrazol-5-yl]amine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(3-chlorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to thiophene or pyridine rings. These differences can affect the compound’s reactivity, biological activity, and overall properties.
Propriétés
Formule moléculaire |
C14H12ClN3O |
|---|---|
Poids moléculaire |
273.72 g/mol |
Nom IUPAC |
N-[(3-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C14H12ClN3O/c15-11-4-1-3-10(7-11)9-16-14-8-12(17-18-14)13-5-2-6-19-13/h1-8H,9H2,(H2,16,17,18) |
Clé InChI |
MIMHRXQUPZBLEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CNC2=NNC(=C2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-tert-butyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13370359.png)
![2-Methyl-3-[(phenylsulfinyl)methyl]-2-cyclohexen-1-one](/img/structure/B13370360.png)
![5-bromo-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13370365.png)

![{[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetic acid](/img/structure/B13370385.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13370391.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370392.png)
![2-(1-{2-[2-(2-Oxo-2-phenylethylidene)-1-imidazolidinyl]ethyl}-2-imidazolidinylidene)-1-phenylethanone](/img/structure/B13370408.png)
![5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-2-hydroxy-3-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13370411.png)
![N-{2-[3-(trifluoromethyl)anilino]-4-pyrimidinyl}-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B13370417.png)
![2-chloro-N-(2-ethoxyphenyl)-5-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370424.png)
![{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B13370425.png)
![6-[(4-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370430.png)
![5-methoxy-2-methyl-1-{2-oxo-2-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]ethyl}pyridin-4(1H)-one](/img/structure/B13370433.png)
